N-ethyl-2-methoxy-5-nitrobenzenesulfonamide

Description

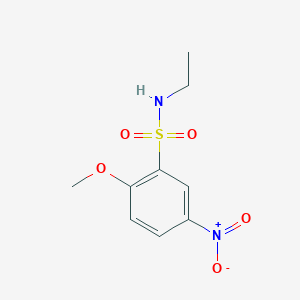

N-ethyl-2-methoxy-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C9H12N2O5S and a molecular weight of 260.27 g/mol . This compound is characterized by the presence of an ethyl group, a methoxy group, a nitro group, and a sulfonamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

N-ethyl-2-methoxy-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c1-3-10-17(14,15)9-6-7(11(12)13)4-5-8(9)16-2/h4-6,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGVOCCSQYZPAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methoxy-5-nitrobenzenesulfonamide typically involves the nitration of N-ethyl-2-methoxybenzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the methoxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methoxy-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Nucleophiles such as halides, under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: N-ethyl-2-amino-5-nitrobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Chemistry

N-ethyl-2-methoxy-5-nitrobenzenesulfonamide serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical transformations, including:

- Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

- Substitution : The sulfonamide group can participate in nucleophilic substitution reactions.

- Oxidation : The methyl group can be oxidized to a carboxylic acid group.

Biology

Research indicates that this compound exhibits significant biological activity , particularly:

- Antimicrobial Properties : It has been shown to inhibit bacterial growth by interfering with folate synthesis pathways.

- Anticancer Activity : Studies report cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values often within the micromolar range.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines. For example:

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| MCF-7 | 25 | Significant reduction in cell viability |

| HT-29 | 30 | Induction of early and late apoptosis |

Antimicrobial Activity

The compound exhibits antimicrobial properties against several bacterial strains, as summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its ability to undergo various chemical reactions makes it valuable for creating diverse products.

The biological activity of this compound is attributed to its structural features:

- Enzyme Inhibition : Mimics natural substrates to inhibit key enzymes.

- Reactive Intermediate Formation : Leads to interactions with cellular macromolecules.

- Induction of Apoptosis : Activates apoptotic pathways through mitochondrial dysfunction.

Mechanism of Action

The mechanism of action of N-ethyl-2-methoxy-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

N-ethyl-2-methoxybenzenesulfonamide: Lacks the nitro group, making it less reactive in redox reactions.

N-ethyl-2-methoxy-4-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position, affecting its reactivity and properties.

N-ethyl-2-methoxy-5-chlorobenzenesulfonamide: Contains a chlorine atom instead of a nitro group, leading to different chemical behavior.

Uniqueness

N-ethyl-2-methoxy-5-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.

Biological Activity

N-ethyl-2-methoxy-5-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways.

- Bioreduction : The nitro group can be reduced to an amino group, which may enhance the compound's reactivity and biological activity.

- Enzyme Inhibition : The sulfonamide moiety can inhibit the activity of specific enzymes, affecting metabolic processes.

- Antimicrobial Activity : Nitro-containing compounds often exhibit antimicrobial properties through the production of toxic intermediates that bind covalently to DNA, resulting in cell death .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Nitro compounds are commonly used in treating infections caused by various microorganisms. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive species that damage bacterial DNA .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. For instance, related nitrobenzenesulfonamide derivatives have been investigated for their ability to inhibit cancer cell growth. Studies have demonstrated that modifications in the chemical structure can significantly influence their cytotoxic potency against various cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple pathogens | |

| Anticancer | Inhibitory effects on cancer cell lines | |

| Enzyme Inhibition | Interferes with metabolic pathways |

Case Study: Anticancer Potential

A study focused on the anticancer activity of nitrobenzenesulfonamide derivatives found that certain compounds displayed significant cytotoxicity against human cancer cell lines. For example, compounds with specific substituents showed IC50 values ranging from 2.38 µM to 8.13 µM against various tumor types, indicating their potential as lead compounds in drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-ethyl-2-methoxy-5-nitrobenzenesulfonamide, and how are intermediates purified?

- Methodology : React 2-methoxy-5-nitrobenzenesulfonyl chloride with ethylamine in anhydrous dichloromethane or THF, using triethylamine or pyridine as a base to neutralize HCl byproducts. Monitor completion via TLC. Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Data : Typical yields range from 60–75% under optimized conditions. Impurities include unreacted sulfonyl chloride or ethylamine, detectable via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Characterization :

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro groups), methoxy singlet (~δ 3.8 ppm), and ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 3.0–3.5 ppm for N–CH2) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (1320–1160 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]+ and fragmentation patterns .

Q. How can researchers resolve discrepancies in solubility data reported for this compound?

- Approach :

Verify purity via HPLC (>98%) to exclude contaminants affecting solubility .

Test solubility in DMSO, methanol, and aqueous buffers (pH 2–10) under controlled temperatures (20–37°C).

Use differential scanning calorimetry (DSC) to detect polymorphic forms that may alter solubility profiles .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during sulfonamide synthesis (e.g., over-alkylation or hydrolysis)?

- Optimization :

- Use stoichiometric excess of ethylamine (1.2–1.5 eq) to suppress di-substitution.

- Maintain anhydrous conditions (molecular sieves, inert atmosphere) to prevent hydrolysis of sulfonyl chloride .

- Monitor reaction progress in real-time using inline FTIR or LC-MS to identify byproducts (e.g., sulfonic acid derivatives).

Q. How does the electron-withdrawing nitro group at the 5-position influence the compound’s reactivity in further functionalization?

- Mechanistic Insight : The nitro group deactivates the aromatic ring, directing electrophilic substitution to the 4-position (para to sulfonamide). For example, nitration or halogenation requires harsher conditions (e.g., HNO3/H2SO4 at 50°C). Computational studies (DFT) predict charge distribution and regioselectivity .

- Experimental Validation : Compare reactivity with analogs lacking the nitro group using kinetic assays or Hammett plots.

Q. What computational methods predict the compound’s potential as a enzyme inhibitor (e.g., carbonic anhydrase)?

- Protocol :

Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (PDB ID: 1CA2 for carbonic anhydrase).

Calculate binding energies and hydrogen-bond interactions between the sulfonamide group and Zn²+ active sites.

Validate predictions with in vitro enzyme inhibition assays (IC50 measurements) .

Q. How to analyze conflicting bioactivity data across studies (e.g., antimicrobial vs. no activity)?

- Troubleshooting :

- Assess compound stability in assay media (e.g., degradation in aqueous buffers).

- Compare bacterial strains (Gram-positive vs. Gram-negative) and test concentrations (MIC vs. sub-inhibitory levels).

- Use isogenic mutant strains to confirm target specificity .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Parameter | Condition/Result | Reference |

|---|---|---|

| Reaction Solvent | Dichloromethane/THF | |

| Base | Triethylamine (2 eq) | |

| Yield (Optimized) | 72% | |

| Purity (HPLC) | >98% |

Table 2 : Spectroscopic Signatures

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| 1H NMR (CDCl3) | δ 8.2 (d, 1H, Ar-H), δ 3.8 (s, 3H, OCH3) | |

| IR (KBr) | 1340 cm⁻¹ (S=O), 1520 cm⁻¹ (NO2) | |

| ESI-MS | [M+H]+ = 315.4 |

Critical Analysis of Contradictions

- Low Yields in Scale-Up : Pilot-scale reactions may suffer from inefficient mixing or heat dissipation. Use flow chemistry systems to improve reproducibility .

- Divergent Bioactivity : Strain-specific resistance mechanisms (e.g., efflux pumps) or assay pH variations (affecting sulfonamide ionization) may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.